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Compound of Interest

Compound Name:
2-Chloro-6-methoxyaniline

hydrochloride

Cat. No.: B597058 Get Quote

This in-depth technical guide provides a comprehensive overview of the core spectroscopic

analysis of 2-Chloro-6-methoxyaniline hydrochloride. The content is tailored for

researchers, scientists, and drug development professionals, offering detailed experimental

protocols and a summary of expected spectroscopic data.

Introduction
2-Chloro-6-methoxyaniline hydrochloride is an aromatic amine derivative of interest in

synthetic organic chemistry and pharmaceutical development. Accurate structural elucidation

and purity assessment are critical for its application. This guide details the application of key

spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the

comprehensive characterization of this compound. While specific experimental data for the

hydrochloride salt is not extensively published, this guide consolidates expected data based on

the analysis of the free aniline and structurally related halogenated anilines.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis

of 2-Chloro-6-methoxyaniline. It is important to note that the presence of the hydrochloride salt
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may cause slight variations in the observed spectral data, particularly in the NMR and IR

spectra due to the protonation of the amine group.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Nucleus Solvent
Expected Chemical

Shift (δ) ppm
Notes

¹H NMR DMSO-d₆

~7.0-7.5 (m, 3H, Ar-

H), ~3.9 (s, 3H, -

OCH₃), Amine protons

may be broad and

exchangeable.

The aromatic protons

will likely appear as a

complex multiplet. The

methoxy group will be

a sharp singlet.

¹³C NMR DMSO-d₆

~150-155 (C-O),

~110-135 (Ar-C), ~56

(-OCH₃)

Six distinct aromatic

carbon signals are

expected.

Table 2: Infrared (IR) Spectroscopy Data
Vibrational Mode

Expected Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (salt) 2800-3200 Broad, Strong

C-H Stretch (aromatic) 3000-3100 Medium

C-H Stretch (aliphatic) 2850-2960 Medium

C=C Stretch (aromatic) 1450-1600 Medium-Strong

C-N Stretch 1250-1350 Medium

C-O Stretch (aryl ether)
1200-1275 (asymmetric),

1020-1075 (symmetric)
Strong

C-Cl Stretch 700-800 Strong

Table 3: Mass Spectrometry (MS) Data
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Ionization Method Expected m/z Values Notes

Electrospray (ESI+)
[M+H]⁺ corresponding to the

free amine (C₇H₈ClNO)

The molecular ion peak for the

free amine is expected at m/z

~157.03. The isotopic pattern

of chlorine (³⁵Cl and ³⁷Cl in a

~3:1 ratio) will result in M and

M+2 peaks.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Solvent Expected λmax (nm) Notes

Ethanol/Methanol ~240-250 and ~290-300

Two main absorption bands

are expected, corresponding to

π-π* transitions in the aromatic

system.[1]

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-6-methoxyaniline
hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or D₂O) in a clean, dry NMR tube.[2] Ensure complete dissolution, using gentle

vortexing if necessary.[2]

Instrumentation: The analysis is performed on a standard NMR spectrometer (e.g., 400 or

500 MHz).

¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-

32 scans.

The spectral width should cover the expected range of proton chemical shifts (typically 0-

12 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

The spectral width should encompass the expected range for carbon chemical shifts

(typically 0-200 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Chloro-6-methoxyaniline hydrochloride with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.[3]

Transfer the mixture to a pellet press and apply high pressure to form a transparent or

translucent pellet.[3]

Instrumentation: The analysis is carried out using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of 2-Chloro-6-methoxyaniline
hydrochloride in a suitable solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI) is used. Gas Chromatography-Mass Spectrometry (GC-MS)

can also be employed for the analysis of the free aniline.[4]

Data Acquisition:

Introduce the sample solution into the mass spectrometer.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to

analyze the fragmentation of the molecular ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.

Methodology:

Sample Preparation:

Prepare a stock solution of 2-Chloro-6-methoxyaniline hydrochloride in a UV-grade

solvent (e.g., ethanol or methanol).[1]
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Perform serial dilutions to obtain a final concentration that gives an absorbance reading in

the optimal range (typically 0.2-1.0 AU).[1]

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a blank.

Fill a matching quartz cuvette with the sample solution.

Scan the sample over a wavelength range of 200-400 nm to record the absorption

spectrum.[1]

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and a

conceptual signaling pathway for data interpretation.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Data Interpretation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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